molecular formula C19H25NO2 B1677059 Nylidrin CAS No. 447-41-6

Nylidrin

Cat. No.: B1677059
CAS No.: 447-41-6
M. Wt: 299.4 g/mol
InChI Key: PTGXAUBQBSGPKF-UHFFFAOYSA-N
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Description

Nylidrin, also known as buphenine, is a chemical compound that belongs to the category of drugs called vasodilators. These compounds relax blood vessels and increase blood flow. This compound is primarily used to treat patients with peripheral vascular disorders and elderly patients with symptoms associated with organic mental disorders .

Scientific Research Applications

Nylidrin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Nylidrin, also known as buphenine, is a β2 adrenoreceptor agonist . The primary target of this compound is the β2 adrenoreceptor, which plays a crucial role in the dilation of blood vessels .

Mode of Action

This compound works by dilating (widening) blood vessels to help increase blood flow (improving circulation) throughout the body, including the extremities and the central nervous system . This effect is achieved through its interaction with the β2 adrenoreceptor, leading to the relaxation of blood vessels .

Biochemical Pathways

The activation of the β2 adrenoreceptor by this compound leads to a cascade of events that result in the dilation of blood vessels. This process involves the receptor-coupled G-proteins acting as “molecular switches” which alternate from an inactive guanosine-diphosphate to an active guanosine-triphosphate (GTP) state, modulating all downstream cell processes .

Result of Action

The dilation of blood vessels by this compound leads to increased blood flow throughout the body. This can help to improve memory/judgment, improve walking ability, and support the healing of frostbite/ulcers . The fda has considered this compound as “lacking substantial evidence of effectiveness” in cerebral ischemia, cerebral arteriosclerosis, and other cerebral circulatory insufficiencies .

Action Environment

It is known that the efficacy of this compound can vary depending on the strain of influenza a virus, suggesting that the viral environment may influence the compound’s action

Safety and Hazards

The FDA has considered Nylidrin as “lacking substantial evidence of effectiveness” in cerebral ischemia, cerebral arteriosclerosis, and other cerebral circulatory insufficiencies . Therefore, the FDA has withdrawn this compound from the U.S. market .

Biochemical Analysis

Biochemical Properties

Nylidrin plays a significant role in biochemical reactions by acting as a beta receptor agonist. It primarily interacts with β2-adrenergic receptors, which are part of the 7-transmembrane receptor superfamily. These receptors signal through heterotrimeric G-proteins, which act as molecular switches to modulate downstream cellular processes . This compound’s interaction with these receptors leads to the relaxation of vascular smooth muscle and increased cardiac output .

Cellular Effects

This compound influences various cellular processes, particularly in vascular smooth muscle cells and cardiac tissue. By stimulating β2-adrenergic receptors, this compound decreases total peripheral resistance and directly affects heart tissue to increase cardiac output . Additionally, it relaxes smooth muscles in the airway, kidneys, and uterus, improving blood circulation and potentially benefiting conditions like Raynaud’s phenomenon, thromboangiitis obliterans, and diabetic vascular conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to β2-adrenergic receptors, which are coupled with G-proteins. Upon activation, these G-proteins switch from an inactive guanosine-diphosphate (GDP) state to an active guanosine-triphosphate (GTP) state. This activation modulates various downstream cellular processes, including the relaxation of vascular smooth muscle and increased cardiac output .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is effective in increasing blood flow and improving cognitive function in selected individuals. The FDA has withdrawn this compound from the U.S. market due to a lack of substantial evidence of its effectiveness in certain conditions . The stability and degradation of this compound in laboratory settings have not been extensively documented, but its long-term effects on cellular function remain a subject of interest.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively increases blood flow and cardiac output. At higher doses, it may cause adverse effects such as tachycardia and increased arrhythmogenic activities . The threshold effects and toxicities observed in these studies highlight the importance of careful dosage management.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver, and its metabolism can be affected by other drugs. For example, the metabolism of this compound can be decreased when combined with troleandomycin, and it may increase the arrhythmogenic activities of tropisetron .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with β2-adrenergic receptors. It is primarily distributed to vascular smooth muscle cells, cardiac tissue, and other smooth muscle cells, including those in the airway, kidneys, and uterus

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, the β2-adrenergic receptors, which are located on the cell membrane of vascular smooth muscle cells and cardiac tissue . The activation of these receptors leads to the modulation of various downstream cellular processes, contributing to its vasodilatory and cardiotonic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nylidrin can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-phenyl-2-butanone with hydroxylamine to form the oxime, followed by reduction with sodium in ethanol to yield the corresponding amine. This amine is then reacted with 4-hydroxyphenylacetone in the presence of a reducing agent to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Nylidrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific application in treating peripheral vascular disorders and its ability to improve cognitive function in elderly patients. Unlike some similar compounds, this compound has been studied for its potential antiviral activity against influenza A virus .

Properties

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17/h3-7,10-15,19-22H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGXAUBQBSGPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

849-55-8 (hydrochloride)
Record name Nylidrin
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DSSTOX Substance ID

DTXSID4023387
Record name Nylidrin
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Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Mol wt 335.88. Crystals. Sparingly sol in water; slightly sol in alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/
Record name NYLIDRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3137
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

This drug is classified as a beta receptor agonist.The β2-adrenergic receptor belongs to the widely expressed _7-transmembrane receptors superfamily_, which signals through heterotrimeric _G-proteins_. They are frequently referred to as G-protein-coupled receptors because they accomplish signal transduction to the interior of the cell by interactions with _guanine nucleotide regulatory binding proteins_. The receptor-coupled G-proteins work as “molecular switches” which alternate from an inactive guanosine-diphosphate to an active guanosine-triphosphate (GTP) state, which then act to modulate all downstream cell processes. Signaling by various hormones and neurotransmitters, as well as photons and odors, follows the same general pathway, (i.e., by binding of an extracellular ligand to the receptor, which then interacts with the membrane-bound G-protein). This complex, often referred to as the ternary complex, then acts through the activated G-protein to regulate an effector, such as _adenylyl cyclase_, _phospholipase C_, or ion channels. The main effects of Nylidrin may be divided into 3 categories: **Blood vessels** Vascular smooth muscle has β2-adrenoceptors that have a high binding affinity for circulating epinephrine and a lower affinity to norepinephrine released by sympathetic adrenergic nerves. When nylidrin binds to the beta-adrenergic receptors, it prevents the binding of epinephrine, leading to decreased blood vessel contractility as epinephrine is unable to bind. **Heart:** Increased intracellular cAMP by beta-2-agonists inhibits _myosin light chain kinase_, leading to relaxation These receptors, like the receptors in the heart, are coupled to a Gs-protein, which acts stimulate the formation of cAMP. Although increased cAMP increases cardiac myocyte contraction, in vascular smooth muscle, an increase in cAMP causes smooth muscle relaxation. The reason for this is the fact that cAMP inhibits myosin light chain kinase that is responsible for phosphorylating smooth muscle myosin. Increases in intracellular cAMP caused by β2-agonists inhibit myosin light chain kinase thereby producing less contractile force (i.e., promoting relaxation). **Other tissues** Activation of _β2-adrenoceptors_ in the lungs causes bronchodilation. β2-adrenoceptor activation leads to hepatic glycogenolysis and the pancreatic secretion of glucagon, increasing plasma glucose concentrations. β1-adrenoceptor stimulation in the kidneys promotes the release of renin, stimulating the production of angiotensin II and the subsequent release of aldosterone by the adrenal cortex., The interaction of isoxuprine and nylidrin with alpha 1- and beta 2-adrenoreceptors in rat vas deferens was examined using radioligand binding assays and physiological studies in vitro. Isoxuprine and nylidrin have a greater affinity for binding to alpha 1 (isoxuprine KD = 59 + or - 15 nM; nylidrin KD = 41 + or - 3 nM) than beta 2-(isoxuprine KD = 3,900 + or - 500 nM; nylidrin KD = 900 + or - 50 nM) adrenoreceptors in rat vas deferens. Vas deferens from rats pretreated for 16-24 hr with reserpine (3 mg/kg i.p.) were exposed to 10 uM phenoxybenzamine for 15 min to inactivate alpha-adrenoreceptors. Under these conditions high concentrations of both isoxuprine and nylidrin relaxed vas deferens contracted with 55 mM K+, however the relaxation was not blocked by the beta-adrenoreceptor antagonist propranolol (10 uM). Both isoxuprine and nylidrin were potent competitive antagonists of alpha 1-adrenoreceptor mediated contraction of vas deferens. pA2 values for isoxuprine (6.9 + or - 0.05) and nylidrin (7.1 +or - 0.08) agreed well with KD values for binding to alpha 1-adrenoreceptors in vas deferens. The greater potency of isoxuprine and nylidrin in inhibiting alpha 1-adrenoreceptors than binding to beta 2-adrenoreceptors or causing nonspecific relaxation suggest that alpha-adrenoreceptor antagonist actions of these drugs may be important in their ability to inhibit smooth muscle tone.
Record name Nylidrin
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Color/Form

Crystals from methanol

CAS No.

447-41-6
Record name Nylidrin
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Record name Buphenine
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Record name NYLIDRIN
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Melting Point

111 °C
Record name Nylidrin
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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